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molecular formula C8H8BrNO3 B8672858 1-(3-Bromo-5-nitrophenyl)ethanol

1-(3-Bromo-5-nitrophenyl)ethanol

Cat. No. B8672858
M. Wt: 246.06 g/mol
InChI Key: HBMGXDILHFAVSR-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

1-(3-Bromo-5-nitro-phenyl)-ethanol (12.84 g, 52.2 mmol) was dissolved in dioxane (245 ml) and manganedioxide (31.8 g, 365 mmol) was added. The reaction was refluxed for 17 hrs. The reaction was filtered and solvent was removed under reduced pressure yielding the title compound as yellow solid. 1H-NMR (500 MHz, DMSO-d6): 8.64 (s, 1H), 8.58 (s, 1H), 8.53 (s, 1H), 2.70 (s, 3H); GC/MS: 243 [(M)+].
Quantity
12.84 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:11]([OH:13])[CH3:12])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:11](=[O:13])[CH3:12])[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
12.84 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])C(C)O
Name
Quantity
245 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
manganedioxide (31.8 g, 365 mmol) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 17 hrs
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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